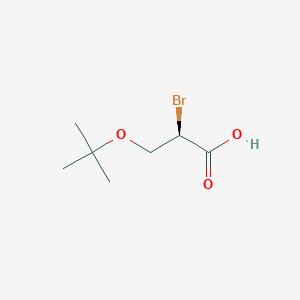
Propanoic acid, 2-bromo-3-(1,1-dimethylethoxy)-, (2R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2-bromo-3-(1,1-dimethylethoxy)-, (2R)- is an organic compound with the molecular formula C7H13BrO3 It is a derivative of propanoic acid, where the hydrogen atom at the second carbon is replaced by a bromine atom, and the third carbon is substituted with a 1,1-dimethylethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-bromo-3-(1,1-dimethylethoxy)-, (2R)- typically involves the bromination of a suitable precursor, followed by the introduction of the 1,1-dimethylethoxy group. One common method is the bromination of 2-hydroxypropanoic acid, followed by etherification with tert-butyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
Propanoic acid, 2-bromo-3-(1,1-dimethylethoxy)-, (2R)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-hydroxy-3-(1,1-dimethylethoxy)propanoic acid or its derivatives.
Oxidation: Formation of 2-bromo-3-(1,1-dimethylethoxy)propanoic acid or 2-bromo-3-(1,1-dimethylethoxy)acetone.
Reduction: Formation of 2-hydroxy-3-(1,1-dimethylethoxy)propanoic acid.
科学研究应用
Propanoic acid, 2-bromo-3-(1,1-dimethylethoxy)-, (2R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of propanoic acid, 2-bromo-3-(1,1-dimethylethoxy)-, (2R)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, while the 1,1-dimethylethoxy group can influence the compound’s lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
2-Bromo-3-hydroxypropanoic acid: Lacks the 1,1-dimethylethoxy group, making it less lipophilic.
2-Chloro-3-(1,1-dimethylethoxy)propanoic acid: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
2-Bromo-3-(1,1-dimethylethoxy)butanoic acid: Has an additional carbon in the backbone, altering its physical and chemical properties.
Uniqueness
Propanoic acid, 2-bromo-3-(1,1-dimethylethoxy)-, (2R)- is unique due to the presence of both a bromine atom and a 1,1-dimethylethoxy group, which confer distinct reactivity and biological properties. The (2R) configuration also adds to its stereochemical complexity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(2R)-2-bromo-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4H2,1-3H3,(H,9,10)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFZLOJEOVZVJM-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














